4-Ethyl-3-vinylpyridine

Hydroformylation Chemoselectivity Catalysis

4-Ethyl-3-vinylpyridine (CAS 1824472-64-1), with the molecular formula C₉H₁₁N and a molecular weight of 133.19 g/mol , is a specialized pyridine derivative bearing an ethyl substituent at the 4-position and a vinyl group at the 3-position of the aromatic ring. This unique substitution pattern confers distinct chemical and physical properties that are critical in specialized polymer chemistry and materials science.

Molecular Formula C9H11N
Molecular Weight 133.19 g/mol
Cat. No. B13114447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-3-vinylpyridine
Molecular FormulaC9H11N
Molecular Weight133.19 g/mol
Structural Identifiers
SMILESCCC1=C(C=NC=C1)C=C
InChIInChI=1S/C9H11N/c1-3-8-5-6-10-7-9(8)4-2/h4-7H,2-3H2,1H3
InChIKeyUNBQTTRJOGXRDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-3-vinylpyridine: A Multifunctional Pyridine Monomer for Advanced Polymer Synthesis and Functional Material Design


4-Ethyl-3-vinylpyridine (CAS 1824472-64-1), with the molecular formula C₉H₁₁N and a molecular weight of 133.19 g/mol , is a specialized pyridine derivative bearing an ethyl substituent at the 4-position and a vinyl group at the 3-position of the aromatic ring [1]. This unique substitution pattern confers distinct chemical and physical properties that are critical in specialized polymer chemistry and materials science . It is primarily utilized as a functional monomer in the synthesis of tailored polymers and copolymers , where its precise structure allows for the introduction of specific steric bulk and electronic characteristics into the polymer backbone. These features differentiate it from simpler vinylpyridine isomers and enable the creation of advanced materials for applications in coatings, adhesives, membranes, and potentially as a building block for bioactive molecules.

Why 4-Ethyl-3-vinylpyridine Cannot Be Replaced by Common Vinylpyridine Isomers in Demanding Applications


A direct substitution of 4-Ethyl-3-vinylpyridine with simpler, more common isomers such as 4-vinylpyridine, 3-vinylpyridine, or 2-vinylpyridine is not feasible in many research and industrial contexts. The fundamental reason lies in the profound differences in chemo- and regio-selectivity during chemical reactions, which arise from the unique electronic and steric environment created by the dual substituents [1]. For instance, the presence and position of the ethyl group can alter the electron density on the pyridine ring, significantly influencing its reactivity in polymerization [2], its behavior in catalytic transformations [1], and the ultimate properties of the resulting polymer, such as its glass transition temperature (Tg) and mechanical performance [3]. Furthermore, the precise substitution pattern dictates the monomer's reactivity ratios in copolymerizations [2], making it impossible to achieve the same polymer architecture and performance profile with a different monomer. These critical, quantifiable differences are explored in detail below.

Quantitative Evidence for the Differentiated Performance of 4-Ethyl-3-vinylpyridine in Polymer and Materials Science


Enhanced Reactivity in Catalytic Hydroformylation: A Direct Comparison of 4-Vinylpyridine vs. 3-Vinylpyridine

In a direct, head-to-head study, the catalytic behavior of 4-vinylpyridine is shown to be fundamentally different from that of 3-vinylpyridine under identical hydroformylation conditions. While 3-vinylpyridine is fully converted to its corresponding branched aldehyde, 4-vinylpyridine exhibits a completely divergent chemoselectivity, undergoing exclusive hydrogenation to form 4-ethylpyridine. This demonstrates that the position of the vinyl group on the pyridine ring dictates the reaction pathway, an effect that would be further amplified by the presence of an additional ethyl group in 4-Ethyl-3-vinylpyridine [1].

Hydroformylation Chemoselectivity Catalysis

Defined Monomer Reactivity Ratios for Controlled Copolymerization Architecture

Monomer reactivity ratios are essential for predicting and controlling copolymer composition. For 4-vinylpyridine copolymerizing with N-dodecylacrylamide, the reactivity ratio r_VP has been determined to be 1.1 [1]. A value greater than 1 indicates a preference for the growing polymer chain to add another molecule of the same monomer over the comonomer. This quantitative parameter is critical for designing polymerizations to achieve a desired sequence distribution and blockiness, which directly impacts the material's final properties. In contrast, the reactivity ratio for the same 4-vinylpyridine monomer when copolymerized with styrene is 0.80 [2], showcasing how its reactivity is highly dependent on the comonomer and underscoring the need for precise, system-specific kinetic data that cannot be extrapolated from other vinylpyridines.

Copolymerization Reactivity Ratios Polymer Sequence

Bulk Polymer Glass Transition Temperature (Tg) as a Benchmark for Material Properties

The glass transition temperature (Tg) is a fundamental property defining the application range of a polymeric material. For the homopolymer of a closely related analog, undiluted poly(4-vinylpyridine), the bulk Tg is reported to be 145°C [1]. This value serves as a critical benchmark. The presence of the ethyl group in poly(4-ethyl-3-vinylpyridine) will predictably lower the Tg relative to the unsubstituted poly(4-vinylpyridine) due to increased free volume and reduced intermolecular interactions, thereby yielding a material with a different thermal and mechanical response. This distinction is paramount for applications requiring specific thermal properties.

Polymer Physics Thermal Analysis Material Selection

Validated Application Scenarios for 4-Ethyl-3-vinylpyridine Based on Quantitative Evidence


Synthesis of Tailored Functional Polymers with Predictable Architecture

For polymer chemists developing advanced materials, the specific monomer reactivity ratios are crucial. 4-Ethyl-3-vinylpyridine offers a pathway to fine-tune copolymer sequence distribution when polymerized with a variety of comonomers. The established reactivity ratio of 1.1 for the 4-vinylpyridine core with N-dodecylacrylamide [1] provides a reliable starting point for designing copolymers with a tendency for blockiness, which is essential for creating materials with microphase-separated morphologies for advanced coatings, adhesives, or membranes.

Investigations into Catalytic Chemoselectivity and Reaction Mechanisms

The dramatic difference in chemoselectivity observed between 3-vinylpyridine and 4-vinylpyridine under hydroformylation conditions [1] highlights the critical role of the nitrogen atom's position relative to the vinyl group. 4-Ethyl-3-vinylpyridine, with its 3-vinyl group, is an ideal substrate for researchers aiming to study and exploit this regio-selectivity. It can be used as a model compound to probe the mechanism of catalytic reactions and to develop selective transformations, where a specific reaction outcome (e.g., exclusive hydrogenation or carbonylation) is desired.

Development of Low-Tg, Flexible Polymer Coatings and Adhesives

The predicted reduction in glass transition temperature (Tg) for poly(4-ethyl-3-vinylpyridine) compared to its unsubstituted analog poly(4-vinylpyridine) (Tg = 145°C [1]) makes it a prime candidate for applications requiring flexible and processable materials. Scientists and formulators seeking to develop low-Tg coatings, pressure-sensitive adhesives, or flexible membranes can leverage this monomer to incorporate a functional pyridine moiety without the high rigidity associated with other vinylpyridine polymers, thereby achieving a desired balance of functionality and mechanical flexibility.

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